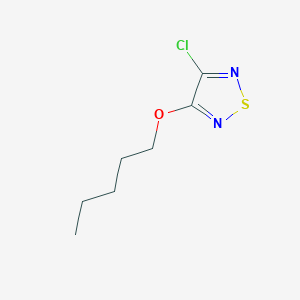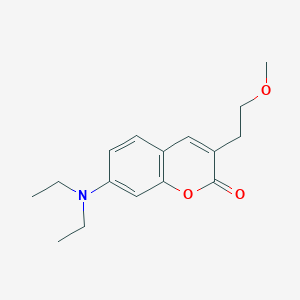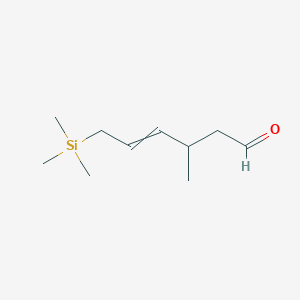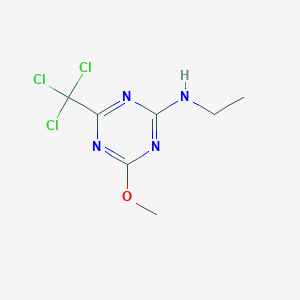
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the reaction of 3-chloro-4-hydroxy-1,2,5-thiadiazole with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiadiazole ring can yield dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiadiazole derivatives with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Dihydrothiadiazole derivatives from reduction reactions.
Applications De Recherche Scientifique
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation. The presence of the chloro and pentyloxy groups enhances its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- can be compared with other thiadiazole derivatives:
1,2,5-Thiadiazole, 3-chloro-4-(methoxy)-: Similar structure but with a methoxy group instead of a pentyloxy group, leading to different reactivity and applications.
1,2,5-Thiadiazole, 3-chloro-4-(ethoxy)-: Contains an ethoxy group, which affects its solubility and biological activity compared to the pentyloxy derivative.
1,2,5-Thiadiazole, 3-chloro-4-(butoxy)-: The butoxy group provides intermediate properties between the methoxy and pentyloxy derivatives.
The uniqueness of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
178368-38-2 |
|---|---|
Formule moléculaire |
C7H11ClN2OS |
Poids moléculaire |
206.69 g/mol |
Nom IUPAC |
3-chloro-4-pentoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11ClN2OS/c1-2-3-4-5-11-7-6(8)9-12-10-7/h2-5H2,1H3 |
Clé InChI |
LCIXELKKGRTCSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=NSN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)





![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)

![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)


